molecular formula C9H11F2NS B3233064 1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-amine CAS No. 135132-44-4

1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-amine

Cat. No.: B3233064
CAS No.: 135132-44-4
M. Wt: 203.25
InChI Key: WXWQNZDMLQXMKZ-UHFFFAOYSA-N
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Description

1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-amine is an organic compound characterized by the presence of a difluoromethyl group attached to a sulfanylphenyl ring, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-amine typically involves the introduction of the difluoromethyl group to a sulfanylphenyl precursor. One common method involves the fragmentation of 5-((difluoromethyl)sulfonyl)-1-phenyl-1H-tetrazole radical anion, which yields the difluoromethyl radical. This radical then adds to a nickel complex, followed by reductive elimination to release the difluoromethylarene .

Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or alkylating agents under basic conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to methyl-substituted derivatives.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-amine exerts its effects involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to altered biological activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-one: This compound differs by having a ketone group instead of an amine group.

    1-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine: Similar structure but with a trifluoromethyl group.

Uniqueness: 1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-amine is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

1-[4-(difluoromethylsulfanyl)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NS/c1-6(12)7-2-4-8(5-3-7)13-9(10)11/h2-6,9H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXWQNZDMLQXMKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)SC(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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